molecular formula C9H11Cl3NO3PS B1668852 Chlorpyrifos CAS No. 2921-88-2

Chlorpyrifos

Cat. No. B1668852
CAS RN: 2921-88-2
M. Wt: 350.6 g/mol
InChI Key: SBPBAQFWLVIOKP-UHFFFAOYSA-N
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Description

Chlorpyrifos, also known as chlorpyrifos-ethyl, is an organophosphate pesticide used on crops, animals, and buildings, among other settings, to kill several pests, including insects and worms . It acts on the nervous systems of insects by inhibiting the acetylcholinesterase enzyme . Chlorpyrifos was patented in 1966 by Dow Chemical Company .


Synthesis Analysis

The synthesis of Chlorpyrifos involves blocking the active sites of the enzyme, acetylcholinesterase (AChE), thereby producing adverse nervous system effects . A detailed method for the synthesis of Chlorpyrifos can be found in a patent .


Molecular Structure Analysis

The molecular structure of Chlorpyrifos is C9H11Cl3NO3PS . More details about its molecular structure can be found in various scientific resources .


Chemical Reactions Analysis

Chlorpyrifos undergoes various chemical reactions in the environment due to its low solubility, volatility, and strong affinity for colloidal matter . Abiotic hydrolysis, photodegradation, and biodegradation are all important processes for the transformation and degradation of Chlorpyrifos .


Physical And Chemical Properties Analysis

Chlorpyrifos is a white crystal-like solid with a strong odor . It does not mix well with water, so it is usually mixed with oily liquids before it is applied to crops or animals . More details about its physical and chemical properties can be found in various scientific resources .

Scientific Research Applications

Health Risk Assessment in Agricultural Use

A study conducted on rice farms in Ghana assessed the health risks associated with chlorpyrifos exposure among applicators, using probabilistic approaches. It revealed that while chronic health risks were low, acute health risks were high, indicating the significance of safe handling practices and potential health impacts in agricultural settings (Atabila et al., 2021).

Microbial Degradation and Bioremediation

Research on microbial degradation of chlorpyrifos has shown it can be an effective method for bioremediation. Bacterial and fungal species have been identified for their ability to degrade chlorpyrifos, providing insights into eco-friendly strategies for mitigating its environmental impact (Huang et al., 2020).

Advanced Sensing Techniques

Studies have highlighted the development of advanced electrochemical and optical sensing techniques for detecting chlorpyrifos. These methods offer higher sensitivity and selectivity compared to traditional detection methods, and are crucial for monitoring environmental and food safety (Sradha et al., 2022).

Sensor Development for Detection

A new molecularly imprinted quartz crystal microbalance sensor was developed for detecting chlorpyrifos. This sensor represents a significant advancement in the rapid and accurate detection of chlorpyrifos in various environmental samples (Kadirsoy et al., 2020).

Remediation Technology in Agriculture

Research focused on reducing chlorpyrifos insecticide residues in shallot agriculture through remediation technology. This study emphasizes the importance of remediation agents in managing the environmental impact of chlorpyrifos in agricultural settings (Poniman et al., 2021).

Colorimetric Aptasensor for Detection

A study introduced a simple, low-cost, and rapid method for chlorpyrifos analysis and detection using a gold nanoparticles-based colorimetric biosensor aptasensor. This technology shows promise for on-site rapid detection of chlorpyrifos (Liu et al., 2021).

Ecotoxicity Assessment

Investigations into the ecotoxicity of chlorpyrifos to aquatic organisms have highlighted the environmental risks associated with its use. The research offers insights into the mechanisms of CPF's toxic impact on aquatic systems (Huang et al., 2020).

Monitoring Residue in VegetablesA study conducted in Thailand developed an immunoass

[Continued: Monitoring Residue in Vegetables]

A study conducted in Thailand developed an immunoassay for detecting chlorpyrifos residue in vegetable samples. This approach provides an efficient and sensitive method for monitoring chlorpyrifos contamination in the food chain (Hongsibsong et al., 2020).

Electrolytic Degradation

Research on the degradation of chlorpyrifos using electrolytic radicals production and sonoelectrolysis in a novel electrochemical reactor showed promising results for water and groundwater remediation from chlorpyrifos and other pollutants (Tasca et al., 2020).

Impact on Risk Assessments

A critical analysis of a human dosing study of chlorpyrifos highlighted flaws in its original analysis, impacting risk assessments and regulatory decisions. This study underscores the importance of proper peer-review in research influencing public safety (Sheppard et al., 2020).

Multi- and Trans-Generational Effects

An investigation into the multi- and trans-generational effects of chlorpyrifos on Daphnia magna provided insights into the ecological impact of variable chlorpyrifos exposure across generations (Maggio et al., 2022).

Detection Using Silver Nanograss

A study utilized biomimetic Ag nanograss as a surface-enhanced Raman spectroscopy substrate for sensitive detection of chlorpyrifos, highlighting the potential for detecting toxic substances using advanced materials (Park et al., 2022).

Bioremediation in Agricultural Soils

Research focused on bioremediation technologies for chlorpyrifos in agricultural soils, emphasizing the importance of environmentally compatible and cost-effective methods for pesticide removal (Dua & Joshi, 2020).

Molecular Imprinting for Pesticide Detection

Studies on molecularly imprinted polymers for chlorpyrifos detection offer innovative methods for sensitive and selective detection of this pesticide in the environment (Altaf et al., 2022).

Endocrine Disruption Studies

Investigations into the endocrine-disrupting potential of chlorpyrifos and its degradation products have provided critical insights into their impact on human health, particularly concerning estrogen signaling [(Hazarika et al., 2020)](Hazarika et al., 2020).

Reducing Environmental Risk through Agricultural Management

A study explored reducing the environmental risk of chlorpyrifos through appropriate agricultural management practices. It found that bioaugmentation, water management, and soil amendments like biochar could lower CPF's environmental risks (Jia et al., 2021).

Prenatal Exposure and Child Development

Research investigating prenatal chlorpyrifos exposure revealed its association with altered DNA methylation levels and impact on child neurodevelopment, highlighting the importance of understanding and mitigating exposure risks (Chiu et al., 2021).

Immunoassay Approaches for Detection

Studies on immunoassay-based approaches for chlorpyrifos screening in biological samples emphasized the need for rapid, effective, and economical detection methods to avoid severe health outcomes due to continuous exposure (Khan et al., 2021).

Alleviation of Toxicity in Agricultural Crops

Research on alleviating chlorpyrifos toxicity in maize through soil amendments with compost and biochar showed significant reduction in CP phytoavailability and oxidative stress in plants, suggesting strategies for enhancing food safety (Aziz et al., 2021).

Safety And Hazards

Chlorpyrifos is considered moderately hazardous to humans (Class II) by the World Health Organization based on acute toxicity information dating to 1999 . Exposure surpassing recommended levels has been linked to neurological effects, persistent developmental disorders, and autoimmune disorders . More details about its safety and hazards can be found in various scientific resources .

Future Directions

The U.S. Environmental Protection Agency (EPA) is currently reviewing the use of Chlorpyrifos and is expected to propose a new rule to revoke the tolerances associated with all but 11 uses . The agency is also engaged in discussions with the registrants to further reduce exposures associated with these 11 uses .

properties

IUPAC Name

diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane
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InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3
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InChI Key

SBPBAQFWLVIOKP-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C9H11Cl3NO3PS
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DSSTOX Substance ID

DTXSID4020458
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Molecular Weight

350.6 g/mol
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Physical Description

Chlorpyrifos is a white crystalline or irregularly flaked solid. It has a very faint mercaptan-type odor. It is not soluble in water. It can cause slight irritation to the eye and skin., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to white, crystalline solid with a mild, mercaptan-like odor., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [Note: Commercial formulations may be combined with combustible liquids.]
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Boiling Point

320 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 320 °F (decomp), No boiling point at normal pressure; decomposes at 160 °C, 320 °F (decomposes), 320 °F (Decomposes)
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Flash Point

82 °F (CLOSED CUP) /DURSBAN 4E/, 87 °F (CLOSED CUP) /LORSBAN 4E/
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Solubility

approximately 2 mg/L at 77 °F (NTP, 1992), In water, 1.4 mg/L at 25 °C, In water, 1.12 mg/L at 24 °C, In water, 0.39 mg/L at 19.5 °C /OECD 105 method/, Solubility at 25 °C: isooctane 79% wt/wt; methanol 43% wt/wt, Solubility (g/100 g): acetone 650, benzene 790, carbon disulfide 590, carbon tetrachloride 310, chloroform 630, diethyl ether 510, ethanol 63, ethyl acetate >200, isooctane 79, kerosene 60, methanol 45, methylene chloride 400, propylene glycol 4, toluene 150, 1,1,1-trichloroethane 400, triethylene glycol 5, xylene 400. Readily soluble in other organic solvents., 0.00112 mg/mL at 24 °C, Solubility in water, mg/l at 25 °C: 1.4 (very poor), 0.0002%
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Density

1.4 (Liquid at 110 °F) (NIOSH, 2023) - Denser than water; will sink, 1.44 at 20 °C, 1.4 g/cm³, 1.40 (liquid at 110 °F), 1.40 (Liquid at 110 °F)
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Vapor Density

12.09 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.09
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Vapor Pressure

1.87e-05 mmHg at 77 °F (NTP, 1992), 0.00002 [mmHg], 2.02X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0024, 0.00002 mmHg
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Mechanism of Action

The toxicity of chlorpyrifos is probably the result of metabolic conversion to its oxygen analog, chlorpyrifos-oxon, and its subsequent inhibition of various enzymes (eg, cholinesterases, carboxylases, acetylcholinesterases, and mitochondrial oxidative phosphorylases)., The organophosphorus insecticides have been known for many years to cause cholinergic crisis in humans as a result of the inhibition of the critical enzyme acetylcholinesterase. The interactions of the activated, toxic insecticide metabolites (termed oxons) with acetylcholinesterase have been studied extensively for decades. However, more recent studies have suggested that the interactions of certain anticholinesterase organophosphates with acetylcholinesterase are more complex than previously thought since their inhibitory capacity has been noted to change as a function of inhibitor concentration. In the present report, chlorpyrifos oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate) was incubated with human recombinant acetylcholinesterase in the presence of p-nitrophenyl acetate in order to better characterize kinetically the interactions of this oxon with enzyme. Determination of the dissociation constant, K(d), and the phophorylation rate constant, k(2), for chlorpyrifos oxon with a range of oxon and p-nitrophenyl acetate concentrations revealed that K(d), but not k(2), changed as a function of oxon concentration. Changes in p-nitrophenyl acetate concentrations did not alter these same kinetic parameters. The inhibitory capacity of chlorpyrifos oxon, as measured by k(i) (k(2)/K(d)), was also affected as a result of the concentration-dependent alterations in binding affinity. These results suggest that the concentration-dependent interactions of chlorpyrifos oxon with acetylcholinesterase resulted from a different mechanism than the concentration-dependent interactions of acetylthiocholine. In the latter case, substrate bound to the peripheral anionic site of acetylcholinesterase has been shown to reduce enzyme activity by blocking the release of the product thiocholine from the active site gorge. With chlorpyrifos oxon, the rate of release of 3,5,6-trichloro-2-pyridinol is irrelevant since the active site is not available to interact with other oxon molecules after phosphorylation of Ser-203 has occurred., ... Mechanisms contributing to the adverse effects of chlorpyrifos (CPF) on DNA synthesis, cell number and size, and cell signaling mediated by adenylyl cyclase (AC) in PC12 cells, a neuronotypic cell line that recapitulates the essential features of developing mammalian neurons /were concluded/ . ... In undifferentiated cells, cholinergic receptor antagonists had little or no protective effect against the antimitotic actions of CPF; however, when nerve growth factor was used to evoke differentiation, the antagonists showed partial protection against deficits in cell loss and alteration in cell size elicited by CPF, but were ineffective in preventing the deterioration of AC signaling. Nicotine, which stimulates nicotinic acetylcholine receptors but also possesses a mixture of prooxidant/antioxidant activity, had adverse effects by itself but also protected undifferentiated cells from the actions of CPF and had mixed additive/protective effects on cell number in differentiating cells. The antioxidant vitamin E also protected both undifferentiated and differentiating cells from many of the adverse effects of CPF but worsened the impact on AC signaling. Theophylline, which prevents the breakdown of cyclic AMP, was the only agent that restored AC signaling to normal or supranormal levels but did so at further cost to cell replication. ... /It was concluded that the/ results show definitive contributions of cholinergic hyperstimulation, oxidative stress, and interference with AC signaling in the developmental neurotoxicity of CPF and point to the potential use of this information to design treatments to ameliorate these adverse effects., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for CHLORPYRIFOS (6 total), please visit the HSDB record page.
Record name CHLORPYRIFOS
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Impurities

/SRP/: diethyl sulfide & diethyl disulfide are volatile contaminants which are partly responsible for the offensive odor of the technical grade., Impurities /found in the technical product (94.0% active ingredient)/ ... included: some residual solvent, methylene chloride; unreacted O,O-diethyl-phosphorochloridothioate, 3,5,6-trichloro-2-pyridinol; the S-ethyl isomer of chlorpyrifos, and other isomeric and related chloropyridyl phosphorothioates and phosphates; compounds related to 3,5,6-trichloro-2-pyridinol; and trace amounts of sulfotep., O-Ethyl O,O-bis(3,5,6-trichloro-2-pyridyl) phosphorothioate does not occur as a significant impurity in /technical product (94.0% of active ingredient)/.
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Product Name

Chlorpyrifos

Color/Form

White granular crystals, Colorless crystals, Colorless to white crystalline solid [Note: Commercial formulations may be combined with combustible liquids.]

CAS RN

2921-88-2
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Melting Point

108 to 110 °F (NTP, 1992), 41-42 °C, 42 °C, 108 °F
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Synthesis routes and methods I

Procedure details

Mixture of a 2% chlorpyrifos/water dispersion with a 2% sodium montmorillonite clay/water suspension in a ratio sufficient to provide a chlorpyrifos concentration of at least about 8% based on the dry weight of the clay.
Name
chlorpyrifos water
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sodium montmorillonite
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Synthesis routes and methods II

Procedure details

O,O-Diethyl phosphorochloridothioate (11.3 g., 0.06 mole) was added dropwise to a stirred mixture of (1) sodium 3,5,6-trichloro-2-pyridinate (13.2 g., .06 mole) in 30 ml. of methylene chloride and 74 ml. of water, (2) 1 mole percent triethylene diamine, (3) 1 mole percent benzyltriethylammonium chloride and (4) a pH buffer consisting of NaOH and sodium borate. The stirred reaction mixture was maintained at 42° C. for 1.5 hours, cooled to room temperature, and the organic phase separated from the aqueous phase. The organic phase was washed once with approximately 30 ml. water and the organic solvent removed under reduced pressure. The title compound was thus obtained in 97 percent yield, based on 100 percent conversion of starting materials. The product was of excellent purity (approximately 99% pure).
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11.3 g
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sodium 3,5,6-trichloro-2-pyridinate
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13.2 g
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reactant
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( 2 )
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Yield
97%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Chlorpyrifos
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